1-(2-Methoxyethoxy)-2,2,6,6-tetramethylheptane-3,5-dione
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Overview
Description
1-(2-Methoxyethoxy)-2,2,6,6-tetramethylheptane-3,5-dione is a chemical compound known for its unique structure and versatile applications. This compound features a heptane backbone with methoxyethoxy and tetramethyl substituents, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethoxy)-2,2,6,6-tetramethylheptane-3,5-dione typically involves multi-step organic reactions. One common method includes the alkylation of 2,2,6,6-tetramethylheptane-3,5-dione with 2-methoxyethanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethoxy)-2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminium hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyethoxy)-2,2,6,6-tetramethylheptane-3,5-dione finds applications in several scientific domains:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethoxy)-2,2,6,6-tetramethylheptane-3,5-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Methoxyethanol: A glycol ether with similar solvent properties.
2-(2-Methoxyethoxy)ethanol: Another glycol ether known for its versatility in chemical applications.
Uniqueness: 1-(2-Methoxyethoxy)-2,2,6,6-tetramethylheptane-3,5-dione stands out due to its unique combination of methoxyethoxy and tetramethyl groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
191164-17-7 |
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Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
1-(2-methoxyethoxy)-2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C14H26O4/c1-13(2,3)11(15)9-12(16)14(4,5)10-18-8-7-17-6/h7-10H2,1-6H3 |
InChI Key |
MIAJKNFXBPVTCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)COCCOC |
Origin of Product |
United States |
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